molecular formula C2F3N B13736022 Trifluoromethylisocyanide CAS No. 19480-01-4

Trifluoromethylisocyanide

Cat. No.: B13736022
CAS No.: 19480-01-4
M. Wt: 95.02 g/mol
InChI Key: LKHQVUSYAMWNQZ-UHFFFAOYSA-N
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Description

Trifluoromethylisocyanide is a chemical compound with the formula CF₃NC. It is an isocyanide and a fluorocarbon, known for its unique properties and applications in various fields. The compound is notable for its polymerization even at temperatures below its boiling point of -80°C . As a ligand in coordination chemistry, this compound behaves similarly to carbon monoxide .

Preparation Methods

Trifluoromethylisocyanide can be synthesized through various methods. One common synthetic route involves the reaction of trifluoromethylamine with phosgene, resulting in the formation of this compound under controlled conditions . Industrial production methods often involve the use of specialized equipment to handle the highly reactive nature of the compound and ensure safety during the synthesis process.

Chemical Reactions Analysis

Trifluoromethylisocyanide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Trifluoromethylisocyanide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trifluoromethylisocyanide involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with metals, influencing various biochemical pathways and processes. Its ability to act as both a nucleophile and electrophile allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Properties

IUPAC Name

trifluoro(isocyano)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F3N/c1-6-2(3,4)5
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHQVUSYAMWNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2NF3, C2F3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name Trifluoromethylisocyanide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Trifluoromethylisocyanide
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147379
Record name Trifluoromethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105879-13-8, 19480-01-4
Record name Trifluoromethylisocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105879138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethyl isocyanide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3NG676YU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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